2,2-Diphenylpropionitrile
Overview
Description
2,2-Diphenylpropionitrile is an organic compound with the molecular formula C15H13N and a molecular weight of 207.27 g/mol . It is also known by other names such as α,α-Diphenylpropionitrile and Benzeneacetonitrile, α-methyl-α-phenyl- . This compound is characterized by the presence of two phenyl groups attached to a central carbon atom, which is also bonded to a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Diphenylpropionitrile can be synthesized through various methods. One common synthetic route involves the reaction of benzyl cyanide with benzyl chloride in the presence of a base such as sodium amide. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenylpropionitrile undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride (LiAlH4) in the presence of a solvent like tetrahydrofuran (THF).
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in THF.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Major Products Formed
Reduction: 2,2-Diphenylpropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,2-Diphenylpropionitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, leading to changes in their structure and function. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues in proteins, further influencing their activity .
Comparison with Similar Compounds
Similar Compounds
2,2-Diphenylpropanenitrile: Similar in structure but with different reactivity due to the presence of different substituents.
Benzyl cyanide: Lacks the additional phenyl group, leading to different chemical properties and reactivity.
Uniqueness
2,2-Diphenylpropionitrile is unique due to the presence of two phenyl groups attached to the central carbon atom, which significantly influences its chemical reactivity and interactions with other molecules. This structural feature makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2,2-diphenylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-15(12-16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVHBXFSKLKYIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204127 | |
Record name | 2,2-Diphenylpropiononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5558-67-8 | |
Record name | α-Methyl-α-phenylbenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5558-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Diphenylpropiononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005558678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5558-67-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62703 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Diphenylpropiononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-diphenylpropiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.478 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the mechanism of decyanation of 2,2-diphenylpropionitrile by Lithium Aluminum Hydride (LiAlH4)?
A1: Research suggests that the decyanation of this compound (4) by LiAlH4 in tetrahydrofuran (THF) proceeds through a two-step mechanism []. Initially, a hydride from LiAlH4 attacks the cyano carbon of the this compound molecule. This attack leads to the formation of an imine salt intermediate. Subsequently, this intermediate undergoes fragmentation, ultimately yielding a mixture of the corresponding hydrocarbon (6) and the expected amine (5). This proposed mechanism is supported by observations of medium effects and deuterium labeling experiments using LiAlD4.
Q2: Does the carbanion formed from the reaction of 3,3-dinitro-2,2-diphenylpropionitrile with a base undergo elimination reactions?
A2: Interestingly, while 3,3-dinitro-2,2-diphenylpropionitrile (4a) readily forms its corresponding carbanion upon reaction with bases like triethylamine (Et3N), this carbanion exhibits exceptional stability and does not undergo cyanide elimination []. Even the addition of excess cyanide ions fails to induce any cyanide exchange, indicating a very high energy barrier for this elimination process. This behavior classifies the reaction as an extreme case of an E1cB mechanism, where the carbanion intermediate, despite being formed quantitatively, is too stable to participate in further elimination reactions.
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